N-(4-bromo-2-chlorobenzyl)cyclopropanamine
Description
N-(4-bromo-2-chlorobenzyl)cyclopropanamine is a chemical compound with the molecular formula C10H11BrClN and a molecular weight of 260.56 g/mol It is characterized by the presence of a cyclopropane ring attached to a benzylamine moiety substituted with bromine and chlorine atoms
Properties
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCQCAUJULLMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorobenzyl)cyclopropanamine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chlorobenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Derivatives with different substituents replacing the halogen atoms.
Scientific Research Applications
N-(4-bromo-2-chlorobenzyl)cyclopropanamine has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorobenzyl)cyclopropanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorobenzyl)cyclopropanamine
- N-(4-chloro-2-bromobenzyl)cyclopropanamine
- N-(4-bromo-2-methylbenzyl)cyclopropanamine
Uniqueness
N-(4-bromo-2-chlorobenzyl)cyclopropanamine is unique due to the specific combination of bromine and chlorine substituents on the benzylamine moiety.
Biological Activity
N-(4-bromo-2-chlorobenzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a benzylamine moiety with bromine and chlorine substituents. This unique structure contributes to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C10H10BrClN |
| Molecular Weight | 256.55 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been documented that the compound can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. The precise pathways involved can vary depending on the target and the biological context in which the compound is studied.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Properties
In addition to antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells, possibly through the activation of caspase pathways or inhibition of cell proliferation signals. Specific cancer types targeted include breast and lung cancers, where it has shown promising results in preclinical models.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various derivatives of cyclopropanamine, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
- Anticancer Activity Assessment : In another study focusing on cancer cell lines, this compound was shown to inhibit cell growth significantly at concentrations as low as 10 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies.
- Mechanistic Insights : Research utilizing molecular docking techniques revealed that this compound binds effectively to the active sites of target proteins involved in cancer progression, thereby inhibiting their functions .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-bromo-2-fluorobenzyl)cyclopropanamine | Fluorine substitution | Moderate antimicrobial activity |
| N-(4-chloro-2-bromobenzyl)cyclopropanamine | Chlorine and bromine substitution | Lower anticancer efficacy |
| N-(4-bromo-2-methylbenzyl)cyclopropanamine | Methyl substitution | Enhanced cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
